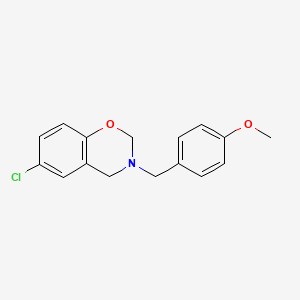![molecular formula C24H30BrNO3 B11574745 5-[(2-bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide CAS No. 438466-30-9](/img/structure/B11574745.png)
5-[(2-bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide is an organic compound that features a furan ring substituted with a bromophenoxy group and a dicyclohexylcarboxamide moiety
Preparation Methods
The synthesis of 5-[(2-bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy group.
Attachment to the furan ring: The bromophenoxy intermediate is then reacted with a furan derivative under suitable conditions to form the 5-[(2-bromophenoxy)methyl]furan-2-carboxylic acid.
Amidation: The final step involves the reaction of the carboxylic acid with dicyclohexylamine to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-[(2-bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The furan ring and the carboxamide group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2-bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, while the furan ring and carboxamide group may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5-[(2-bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide include:
5-[(2-bromophenoxy)methyl]-N,N-diethyl-2-furamide: This compound has a similar structure but with diethyl groups instead of dicyclohexyl groups.
5-[(2-bromophenoxy)methyl]furan-2-carboxylic acid: This compound lacks the carboxamide group and has a carboxylic acid group instead.
N’-[(Z)-(2-Bromo-4-methyl-5-nitrophenyl)methylene]-4-[(2-bromophenoxy)methyl]benzohydrazide: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
438466-30-9 |
|---|---|
Molecular Formula |
C24H30BrNO3 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
5-[(2-bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide |
InChI |
InChI=1S/C24H30BrNO3/c25-21-13-7-8-14-22(21)28-17-20-15-16-23(29-20)24(27)26(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h7-8,13-16,18-19H,1-6,9-12,17H2 |
InChI Key |
NPCLJTQBKQSWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(O3)COC4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B11574667.png)
![{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone](/img/structure/B11574674.png)
![5-[(4-Methylbenzyl)amino]-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11574684.png)
![(3E)-3-({7-ethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11574685.png)
![N-(4-fluorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574701.png)
![N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B11574705.png)
![Methyl 4-{2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11574712.png)
![2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11574713.png)
![6-(4-ethoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574715.png)
![4-chloro-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one](/img/structure/B11574722.png)
![(5Z)-5-(3-chlorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11574726.png)
![2-(4-Chlorophenyl)-7-methoxy-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11574730.png)
![(5Z)-2-(furan-2-yl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11574734.png)

